molecular formula C52H86O21 B150187 Gypenoside XLIX CAS No. 94987-08-3

Gypenoside XLIX

Katalognummer B150187
CAS-Nummer: 94987-08-3
Molekulargewicht: 1047.2 g/mol
InChI-Schlüssel: AFEVCSJFNQWWDF-AZFNEDKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gypenoside XLIX Description

Gypenoside XLIX is a dammarane-type glycoside found in Gynostemma pentaphyllum, a traditional medicine used for treating respiratory inflammation, hyperlipidemia, and atherosclerosis. It has been identified as a selective activator of peroxisome proliferator-activated receptor (PPAR)-alpha, which plays a role in the regulation of lipid metabolism and inflammation . The compound has been studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, acute kidney injury (AKI), atherosclerosis, hyperuricemia, and even cancer .

Synthesis Analysis

While the papers provided do not detail the synthesis of Gypenoside XLIX, they do discuss its extraction from Gynostemma pentaphyllum and its transformation into other compounds. For instance, one study describes the enzymatic biotransformation of Gypenoside XLIX into gylongiposide I, which has shown increased bioavailability and enhanced antiviral activity against Enterovirus 71 .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide a detailed analysis of the chemical reactions involving Gypenoside XLIX. However, they do mention its role in inhibiting the expression of various proteins involved in inflammation and cell death, such as vascular cell adhesion molecule-1 (VCAM-1), tissue factor (TF), and components of the programmed cell death pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of Gypenoside XLIX are not explicitly discussed in the provided papers. However, one study mentions the metabolic distribution of Gypenoside XLIX, indicating a high concentration in the kidney and a long retention time, which may be relevant to its pharmacokinetic properties .

Relevant Case Studies

Several case studies have been conducted to explore the therapeutic potential of Gypenoside XLIX. For example, it has been shown to inhibit cytokine-induced VCAM-1 expression in human endothelial cells, suggesting a mechanism for its anti-inflammatory and anti-atherosclerotic effects . In a mouse model of AKI, Gypenoside XLIX reduced serum creatinine and blood urea nitrogen levels, alleviated tubular damage, and suppressed renal necroptosis, indicating its renoprotective effects . Additionally, Gypenoside XLIX has been studied in the context of atherosclerosis, where it regulated intestinal microbiota, alleviated inflammatory responses, and restrained oxidative stress in ApoE-/- mice . In hyperuricemic rats, it inhibited xanthine oxidoreductase, ameliorating urate excretion . Moreover, Gypenoside XLIX has shown anti-leukemia activity in vitro and in vivo using a HL-60 cells murine xenograft model .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Cardiovascular Applications

Gypenoside XLIX has been shown to inhibit cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells. This finding is significant for the treatment of diseases like chronic inflammation and atherosclerosis. Gypenoside XLIX acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, offering insights into its use in traditional Chinese medicine for respiratory inflammation, hyperlipidemia, and atherosclerosis (Huang, Tran, Roufogalis, & Li, 2007).

Renal Protection

In the context of acute kidney injury (AKI), Gypenoside XLIX has shown protective effects. It helps in reducing serum creatinine and blood urea nitrogen levels, alleviating tubular damage, and suppressing renal necroptosis and inflammation. This function is potentially mediated through the IGFBP7/IGF1R-dependent mechanisms, highlighting its therapeutic potential for AKI treatment (Yang et al., 2021).

Antiviral Properties

Gypenoside XLIX and its biotransformed product gylongiposide I have demonstrated inhibitory activities against Enterovirus 71 (EV71). The biotransformation process increases the bioavailability and pharmaceutical activities of gypenoside XLIX, making gylongiposide I a potent anti-EV71 candidate (Zhao et al., 2022).

Targeted Therapy for Renal Fibrosis

Research on polylactic acid-co-glycoside (PLGA)-Gypenoside XLIX nanoparticles has shown promising results in treating renal fibrosis. These nanoparticles can effectively inhibit fibrosis, reduce collagen deposition, and reduce renal tubular necrosis, offering a novel approach for targeted drug treatment of renal fibrosis (Liu et al., 2021).

Anticancer Effects

Gypenoside XLIX exhibits potential as an anticancer agent. It has been found to inhibit nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway, which is important for inflammation and cancer therapy. This discovery aligns with the traditional use of Gynostemma pentaphyllum in treating cardiovascular diseases and cancers (Huang et al., 2006).

Safety And Hazards

Gypenoside XLIX is toxic and poses a risk of serious damage to eyes and health by prolonged exposure. It may also impair fertility and harm unborn children . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLIX

Citations

For This Compound
210
Citations
H Zhao, W Jiao, Y Xiu, K Zhou, P Zhong, N Wang, S Yu - Molecules, 2022 - mdpi.com
… gypenoside XLIX may improve its pharmacological activity, the purpose of this study is to establish an effectively enzymatic method to convert gypenoside XLIX … of gypenoside XLIX into …
Number of citations: 3 www.mdpi.com
Y He, Q Liang, L Luo, Y He, X Huang… - International Journal of …, 2022 - hindawi.com
… gypenoside XLIX in rat plasma [15]. ey then studied the rat pharmacokinetics of gypenoside XLIX … thein vivoconcentration of gypenoside A or gypenoside XLIX separately, and neither …
Number of citations: 1 www.hindawi.com
G Li, P Lu, H Liang, W Zheng, X Chen, J Zhang… - … of Pharmaceutical and …, 2023 - Elsevier
… method involving demalonylation and ultrahigh-performance liquid chromatography–charged aerosol detector (UHPLC-CAD) analysis to determine the contents of gypenoside XLIX (…
Number of citations: 1 www.sciencedirect.com
THW Huang, Y Li, V Razmovski-Naumovski… - Journal of biomedical …, 2006 - Springer
… Here, we demonstrate that GP extract and one of its main components, Gypenoside XLIX (Gyp-XLIX) inhibited LPS-induced NF-jB activation in murine macrophages. Furthermore, Gyp-…
Number of citations: 75 link.springer.com
Q Liu, X Chen, M Kan, J Yang, Q Gong, R Jin… - European Journal of …, 2021 - Elsevier
… Our observation of the effect of silencing Smad3 on the therapeutic effect of the Gypenoside XLIX (Gyp XLIX) and the effect of Gyp XLIX on Smad3 and TGF-β receptor 1 interactions …
Number of citations: 8 www.sciencedirect.com
S Shi, N Jia, M Sun, Z Dong, L Gao, W Chen… - Int J Clin Exp Med, 2021 - e-century.us
… Gypenoside XLIX, a naturally occurring PPARalpha activator, inhibits cytokine-induced vas… Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using …
Number of citations: 0 e-century.us
Q Yang, H Zang, T Xing, S Zhang, C Li, Y Zhang… - Phytomedicine, 2021 - Elsevier
… This study aimed to evaluate the renoprotective effects of gypenoside XLIX (Gyp XLIX) in AKI… Cis, cisplatin; Gyp XLIX, gypenoside XLIX; MLKL, mixed lineage kinase domain like …
Number of citations: 17 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - European Journal of Pharmacology, 2007 - Elsevier
… Gypenoside XLIX, a dammarane-type … Gypenoside XLIX to be a selective peroxisome proliferator-activated receptor (PPAR)-α activator. Here we demonstrate that Gypenoside XLIX …
Number of citations: 69 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - Toxicology and applied pharmacology, 2007 - Elsevier
Tissue factor (TF) is involved not only in the progression of atherosclerosis and other cardiovascular diseases, but is also associated with tumor growth, metastasis, and angiogenesis …
Number of citations: 44 www.sciencedirect.com
F Liu, Q Wei, Y Liang, Q Yang, C Huang… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… Gypenoside XLIX (Gyp-XLIX) is a dammarane glycoside, which is the main component of … genes in fatty liver treated by Gypenoside XLIX (Gyp-XLIX) through the whole genome. …
Number of citations: 1 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.